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Compound of Interest

Compound Name:
Methyl 2-bromopyrimidine-4-

carboxylate

Cat. No.: B1427732 Get Quote

An In-depth Technical Guide to Methyl 2-bromopyrimidine-4-carboxylate: Properties,

Reactivity, and Synthetic Protocols

Abstract
Methyl 2-bromopyrimidine-4-carboxylate is a pivotal heterocyclic building block in modern

organic synthesis and medicinal chemistry. Characterized by a pyrimidine core functionalized

with a reactive bromine atom at the 2-position and a versatile methyl ester at the 4-position, this

compound serves as a key intermediate for constructing complex molecular architectures.[1] Its

strategic importance lies in the dual reactivity of its functional groups; the C2-bromine atom is

an excellent handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic

substitutions, while the C4-ester provides a site for further modification, such as hydrolysis and

amidation.[1] This guide offers a comprehensive overview of the compound's physicochemical

properties, core reactivity, and detailed, field-proven protocols for its application in key synthetic

transformations, intended for researchers and professionals in drug development and chemical

synthesis.

Physicochemical and Safety Profile
A thorough understanding of the compound's physical properties and safety requirements is

essential for its effective and safe use in a laboratory setting.
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The key identifying and physical properties of Methyl 2-bromopyrimidine-4-carboxylate are

summarized below.

Property Value Reference

CAS Number 1209459-78-8 [1][2][3]

Molecular Formula C₆H₅BrN₂O₂ [1][4]

Molecular Weight 217.02 g/mol [1]

Appearance Pale yellow solid powder [5]

Melting Point 55 - 56 °C [5]

Solubility
Soluble in common organic

solvents like DMF, THF
[1]

Purity
Typically supplied at ≥95%

purity
[1]

Spectroscopic Data
While detailed spectra are lot-specific, the following are characteristic spectroscopic features

for structural confirmation:

¹H NMR: Protons on the pyrimidine ring typically appear as distinct signals in the aromatic

region (δ 8.0-9.0 ppm), with the methyl ester protons appearing as a singlet around δ 3.9-4.1

ppm.

¹³C NMR: Resonances for the pyrimidine ring carbons, the carbonyl carbon of the ester, and

the methyl carbon are expected in their characteristic regions.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for

bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks [M]+ and

[M+2]+ being prominent.
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Methyl 2-bromopyrimidine-4-carboxylate requires careful handling due to its potential health

effects.

Hazard Statements:

H315: Causes skin irritation.[1][6]

H319: Causes serious eye irritation.[1][6]

H335: May cause respiratory irritation.[1][6]

Precautionary Measures:

Work in a well-ventilated area or a chemical fume hood.[6]

Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.[6][7]

Avoid breathing dust and fumes.[6]

Wash hands thoroughly after handling.[6]

Storage Conditions:

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1]

Keep in a cool, dry place, with recommended storage at 2-8°C.[1]

Synthesis Overview
The synthesis of Methyl 2-bromopyrimidine-4-carboxylate typically involves multi-step

sequences starting from simpler pyrimidine precursors. A common and classical approach

involves the bromination of a suitable pyrimidine-4-carboxylic acid derivative, followed by

esterification.[1] For instance, starting from 5-bromopyrimidine-4-carboxylic acid, the acid can

be converted to its more reactive acid chloride using reagents like oxalyl chloride or thionyl

chloride, which is then reacted with methanol to yield the final methyl ester product.[1]

Optimization of these routes often focuses on controlling temperature during bromination to

minimize side reactions and selecting appropriate solvents to enhance reaction rates.[1]
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Core Reactivity and Synthetic Applications
The synthetic utility of Methyl 2-bromopyrimidine-4-carboxylate is derived from its

susceptibility to a range of chemical transformations, primarily centered around the C2-bromine

atom.

Caption: Key reaction pathways for Methyl 2-bromopyrimidine-4-carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyrimidine ring and the C-Br bond make this compound an

excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of

C-C and C-N bonds.[1]

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling

the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[8]

Mechanism Insight: The reaction is initiated by the oxidative addition of the C-Br bond to a

Pd(0) catalyst. The crucial transmetalation step, where the organic group is transferred from

boron to palladium, is facilitated by a base (e.g., K₂CO₃, K₃PO₄).[9] The base activates the

boronic acid, making the organic moiety more nucleophilic. Reductive elimination from the

resulting palladium complex yields the 2-arylpyrimidine product and regenerates the Pd(0)

catalyst.
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Oxidative Addition
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Transmetalation
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
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Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 2-
bromopyrimidine-4-carboxylate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2

mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a

base like potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1

ratio, 10 mL).

Reaction: Heat the mixture with vigorous stirring at 80-100°C. Monitor the reaction

progress by TLC or LC-MS.

Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature.

Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over

anhydrous Na₂SO₄, and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

column chromatography on silica gel to afford the 2-arylpyrimidine product.

This reaction facilitates the formation of a C(sp²)-C(sp) bond between the pyrimidine ring and a

terminal alkyne.[10] It uniquely employs a dual-catalyst system of palladium and copper(I).[10]

Mechanism Insight: The reaction involves two interconnected catalytic cycles.[11] In the

palladium cycle, oxidative addition of the C-Br bond to Pd(0) occurs. In the copper cycle, the

amine base deprotonates the terminal alkyne, which then coordinates to the copper(I) salt

(e.g., CuI) to form a copper acetylide intermediate.[12] This highly reactive species

undergoes transmetalation to the palladium complex, followed by reductive elimination to

yield the 2-alkynylpyrimidine and regenerate the catalysts.[11]

Experimental Protocol: Sonogashira Coupling

Setup: To a Schlenk flask under argon, add Methyl 2-bromopyrimidine-4-carboxylate
(1.0 mmol, 1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%),

and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

Reagent Addition: Add a degassed solvent such as THF or DMF (10 mL), followed by an

amine base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol, 3.0 equiv). Finally, add

the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
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Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the

starting material is consumed, as monitored by TLC.

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product

with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous

MgSO₄, and filter.

Purification: Remove the solvent in vacuo and purify the crude product by flash column

chromatography.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling the aryl

bromide with primary or secondary amines.[13] This transformation has revolutionized the

synthesis of arylamines.[13]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the pyrimidine

bromide to a Pd(0) complex.[13] The resulting Pd(II) complex coordinates with the amine. A

strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) is critical for

deprotonating the coordinated amine, forming a palladium amide complex.[14] Reductive

elimination from this complex furnishes the 2-aminopyrimidine product and regenerates the

Pd(0) catalyst, allowing the cycle to continue.[15] Bulky, electron-rich phosphine ligands are

essential to promote the reductive elimination step and prevent side reactions.[15]
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Caption: Workflow for the Buchwald-Hartwig amination catalytic cycle.
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Experimental Protocol: Buchwald-Hartwig Amination

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a

palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand

(e.g., BINAP or XPhos, 0.04 mmol, 4 mol%), and a strong base (e.g., sodium tert-

butoxide, 1.4 mmol, 1.4 equiv).

Reagent Addition: Add Methyl 2-bromopyrimidine-4-carboxylate (1.0 mmol, 1.0 equiv)

and the amine (1.2 mmol, 1.2 equiv). Add anhydrous, degassed toluene or dioxane (5 mL)

via syringe.

Reaction: Seal the vial and heat the mixture to 80-110°C with stirring. Monitor the reaction

by LC-MS.

Work-up: Upon completion (typically 6-24 hours), cool the mixture to room temperature.

Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

Purification: Concentrate the filtrate and purify the resulting residue by silica gel

chromatography to isolate the desired 2-aminopyrimidine derivative.

Nucleophilic Aromatic Substitution (SNA_r)
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the

C2 position towards nucleophilic attack, allowing the displacement of the bromide leaving

group. This provides a direct, metal-free pathway to introduce various heteroatom nucleophiles.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism.

The nucleophile attacks the electron-deficient carbon bearing the bromine, forming a

resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the

subsequent step, the bromide ion is expelled, restoring aromaticity and yielding the

substituted product. The rate of this reaction is enhanced by the strong electron-withdrawing

character of the pyrimidine ring.

General Protocol: Nucleophilic Aromatic Substitution

Setup: In a round-bottom flask, dissolve Methyl 2-bromopyrimidine-4-carboxylate (1.0

mmol, 1.0 equiv) in a suitable polar aprotic solvent like DMF or DMSO (10 mL).
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Reagent Addition: Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or

a secondary amine, 1.2-1.5 equiv). If the nucleophile is added as a salt, it can be added

directly. If it is a neutral species like an amine, an additional base may be required.

Reaction: Stir the mixture at a temperature ranging from room temperature to 100°C,

depending on the nucleophilicity of the attacking species. Monitor the reaction by TLC.

Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the

product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

Purification: Wash the combined organic layers with water and brine, dry over a drying

agent, and concentrate. Purify the crude material by column chromatography or

recrystallization.

Conclusion
Methyl 2-bromopyrimidine-4-carboxylate stands out as a highly functionalized and

synthetically versatile heterocyclic compound. Its capacity to undergo a wide array of

transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic

aromatic substitutions, makes it an invaluable precursor for the synthesis of novel compounds,

particularly in the pursuit of new pharmaceutical agents.[1] The detailed protocols and

mechanistic insights provided in this guide are intended to empower researchers to harness

the full synthetic potential of this powerful chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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